molecular formula C6H12ClNS2 B13794556 5,9-Dithia-2-azaspiro[3.5]nonane;hydrochloride

5,9-Dithia-2-azaspiro[3.5]nonane;hydrochloride

Cat. No.: B13794556
M. Wt: 197.8 g/mol
InChI Key: UXJUFGRDYFHGRO-UHFFFAOYSA-N
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Description

5,9-Dithia-2-azaspiro[3.5]nonane;hydrochloride is a chemical compound with the molecular formula C6H12ClNS2 and a molecular weight of 197.74918 g/mol It is characterized by its unique spirocyclic structure, which includes sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,9-Dithia-2-azaspiro[3.5]nonane;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing sulfur and nitrogen atoms. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and filtration, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5,9-Dithia-2-azaspiro[3.5]nonane;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or amines.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5,9-Dithia-2-azaspiro[3.5]nonane;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5,9-Dithia-2-azaspiro[3.5]nonane;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-thia-7-azaspiro[3.5]nonane hydrochloride
  • 2-Azaspiro[3.5]nonane hydrochloride
  • Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride

Uniqueness

5,9-Dithia-2-azaspiro[3.5]nonane;hydrochloride is unique due to its specific spirocyclic structure incorporating both sulfur and nitrogen atoms. This structural feature imparts distinctive chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C6H12ClNS2

Molecular Weight

197.8 g/mol

IUPAC Name

5,9-dithia-2-azaspiro[3.5]nonane;hydrochloride

InChI

InChI=1S/C6H11NS2.ClH/c1-2-8-6(9-3-1)4-7-5-6;/h7H,1-5H2;1H

InChI Key

UXJUFGRDYFHGRO-UHFFFAOYSA-N

Canonical SMILES

C1CSC2(CNC2)SC1.Cl

Origin of Product

United States

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